![molecular formula C21H19N7O3 B606448 6'-氨基-N-(2-吗啉氧杂唑并[4,5-b]吡啶-6-基)-[2,3'-联吡啶]-6-甲酰胺 CAS No. 1801343-74-7](/img/structure/B606448.png)
6'-氨基-N-(2-吗啉氧杂唑并[4,5-b]吡啶-6-基)-[2,3'-联吡啶]-6-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule with several functional groups. It contains a bipyridine moiety, which is a type of bidentate ligand often used in coordination chemistry. The morpholino group and the oxazolo[4,5-b]pyridine moiety are heterocyclic structures that can contribute to the compound’s reactivity and potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have several rings and functional groups. These groups could potentially participate in a variety of chemical reactions, and their arrangement in space (stereochemistry) could significantly impact the compound’s properties and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .科学研究应用
Treatment of Acute Myeloid Leukemia (AML)
CA-4948 has shown potential in the treatment of Acute Myeloid Leukemia (AML) patients with FLT3 Mutation . It is a potent oral inhibitor of IRAK4 and FLT3, conferring potential efficacy advantages compared to other IRAK4 and FLT3 inhibitors . The safety, clinical activity, and potential biomarkers of CA-4948 in relapsed/refractory (R/R) AML are being investigated in the ongoing open-label, Phase 1/2a TakeAim Leukemia trial .
Treatment of CNS Lymphoma and Melanoma Brain Metastases
CA-4948 has shown single-agent activity against CNS Lymphoma and Melanoma Brain Metastases . It is blood-brain barrier penetrant, which makes it a potential treatment for these diseases .
Treatment of Hematologic Malignancies
CA-4948 is being investigated for the treatment of patients with relapsed or refractory hematologic malignancies .
Inflammation and Malignancy
IRAK4, the target of CA-4948, plays a role in inflammation and malignancy . Inhibiting IRAK4 can have anti-tumor effects, making it an attractive target for tumor suppression .
Treatment of Inflammatory Bowel Disease
A novel IRAK4 inhibitor has been shown to ameliorate peritonitis and inflammatory bowel disease . This suggests that CA-4948 could potentially be used in the treatment of these conditions.
Treatment of Autoimmune Skin Diseases
An IRAK4 PROTAC, which is a type of drug that targets proteins for degradation, has been used to treat TLR/IL-1R-driven autoimmune skin diseases . This suggests that CA-4948 could potentially be used in the treatment of these conditions.
Treatment of Various Cancers
IRAK4 inhibition, which is the mechanism of action of CA-4948, has been studied in the treatment of a variety of cancers, including melanoma, chronic lymphocytic leukemia, and Waldenstrom macroglobulinemia .
Potential Treatment in Cancer
The targeted degradation of IRAK4, which is the mechanism of action of CA-4948, is being investigated as a potential treatment in cancer .
作用机制
Target of Action
CA-4948 primarily targets the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3) . IRAK4 is a crucial component of the Myddosome signaling pathway, which is essential for signaling downstream of Toll-like receptors (TLR) and the Interleukin-1 receptor (IL-1R) family in immune cells, including B lymphocytes . FLT3 is a receptor tyrosine kinase often found to be dysregulated in Acute Myeloid Leukemia (AML) .
Mode of Action
CA-4948 works by blocking the action of the abnormal proteins IRAK4 and FLT3 that signal cells to multiply . By inhibiting these proteins, CA-4948 can help prevent the growth of cancer cells . Dysregulated signaling in these pathways is frequently observed in Non-Hodgkin Lymphomas (NHL), particularly in the ABC-subtype of Diffuse Large B-Cell Lymphoma (DLBCL) and Waldenström macroglobulinemia (WM) .
Biochemical Pathways
The primary biochemical pathways affected by CA-4948 are the TLR and IL-1R signaling cascades . These pathways are frequently overactivated in AML and myelodysplastic syndromes (MDS) . By inhibiting IRAK4, CA-4948 modulates these pathways, potentially leading to a decrease in the proliferation of cancer cells .
Pharmacokinetics
CA-4948 has shown favorable pharmacokinetic properties. It is an oral medication with good bioavailability . The compound exhibits dose-proportional increases in exposure . It has a rapid absorption with Tmax at 2-3 hours and a half-life (T1/2) of 6 hours, supporting twice-daily dosing .
Result of Action
The molecular and cellular effects of CA-4948’s action include the inhibition of IRAK4 and FLT3 signaling pathways, which may lead to a reduction in the proliferation of cancer cells . Biomarker analyses have revealed significant downregulation of both MAPK and NF-κB signaling pathways in response to CA-4948 .
Action Environment
The action of CA-4948 can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of certain mutations in the cancer cells . Furthermore, the compound’s action, efficacy, and stability can be influenced by the specific characteristics of the tumor microenvironment .
未来方向
属性
IUPAC Name |
6-(6-aminopyridin-3-yl)-N-(2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O3/c22-18-5-4-13(11-23-18)15-2-1-3-16(26-15)20(29)25-14-10-17-19(24-12-14)27-21(31-17)28-6-8-30-9-7-28/h1-5,10-12H,6-9H2,(H2,22,23)(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIMETUXCNDSLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(O2)C=C(C=N3)NC(=O)C4=CC=CC(=N4)C5=CN=C(C=C5)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501339192 |
Source
|
Record name | 6'-Amino-N-[2-(4-morpholinyl)oxazolo[4,5-b]pyridin-6-yl][2,3'-bipyridine]-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501339192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6'-Amino-N-[2-(morpholin-4-yl)-[1,3]oxazolo[4,5-b]pyridin-6-yl]-[2,3'-bipyridine]-6-carboxamide | |
CAS RN |
1801343-74-7 |
Source
|
Record name | 6'-Amino-N-[2-(4-morpholinyl)oxazolo[4,5-b]pyridin-6-yl][2,3'-bipyridine]-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501339192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。